molecular formula C27H28N2O7 B1669028 Cilnidipine CAS No. 132203-70-4

Cilnidipine

Cat. No.: B1669028
CAS No.: 132203-70-4
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Cilnidipine interacts with both N- and L-type calcium channels, which are types of voltage-dependent calcium channels found in various types of cells . By blocking these channels, this compound inhibits the influx of calcium ions into both vascular smooth muscle cells and neuronal cells . This dual action is unique to this compound and is not seen in most other calcium channel blockers .

    Cellular Effects

    This compound has been shown to have various effects on cells. It decreases blood pressure effectively without causing excessive reduction or tachycardia . It also has been reported to have renoprotective and antioxidant effects in hypertensive patients . In addition, it has been shown to have neuroprotective actions in a rat brain ischemia model .

    Molecular Mechanism

    This compound acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure . Additionally, this compound works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

    Temporal Effects in Laboratory Settings

    This compound has been shown to have a rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . This compound does not present a high accumulation in the tissue after repeated oral administration .

    Metabolic Pathways

    This compound is metabolized by both the liver and kidney. It is rapidly metabolized by liver microsomes by a dehydrogenation process. The major enzymatic isoform involved in this compound dehydrogenation of the dihydropyridine ring is CYP3A .

    Transport and Distribution

    This compound presents a very rapid absorption with a maximum peaked concentration after 2 hours. Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . This compound does not present a high accumulation in the tissue after repeated oral administration .

    Preparation Methods

      Industrial Production: Industrial production methods for cilnidipine are proprietary information held by the manufacturers.

  • Chemical Reactions Analysis

      Reactions: Cilnidipine undergoes typical reactions associated with dihydropyridine calcium channel blockers. These include oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions used in this compound synthesis are not widely disclosed.

      Major Products: The primary product formed during this compound synthesis is this compound itself.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Uniqueness: Cilnidipine’s dual action on both L-type and N-type channels distinguishes it from other calcium antagonists.

      Similar Compounds: While this compound stands out, other calcium channel blockers like amlodipine, nifedipine, and felodipine share similar mechanisms of action.

    Properties

    IUPAC Name

    3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJEBULYHNRNJTE-DHZHZOJOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H28N2O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0046309
    Record name Cilnidipine
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    Molecular Weight

    492.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Boiling Point

    653ºC
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
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    Solubility

    Insoluble
    Record name Cilnidipine
    Source DrugBank
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    Mechanism of Action

    Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
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    CAS No.

    132203-70-4, 132295-21-7, 132338-87-5
    Record name Cilnidipine
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    URL https://commonchemistry.cas.org/detail?cas_rn=132203-70-4
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    Record name Cilnidipine [INN]
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    Record name Cilnidipine, (-)-
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    Record name Cilnidipine, (+)-
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    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
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    Record name Cilnidipine
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    Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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    Record name CILNIDIPINE
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    Record name CILNIDIPINE, (+)-
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    Record name CILNIDIPINE, (-)-
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    Melting Point

    110ºC
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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